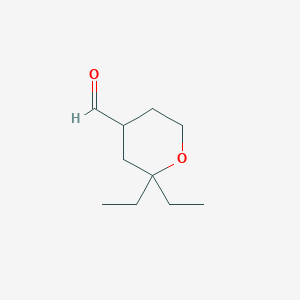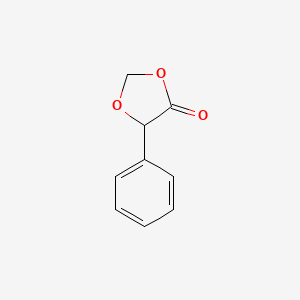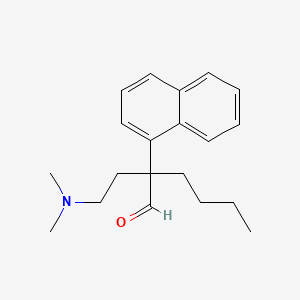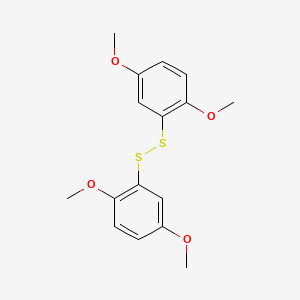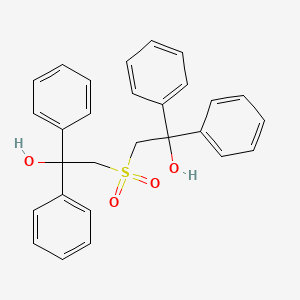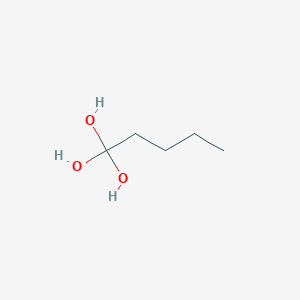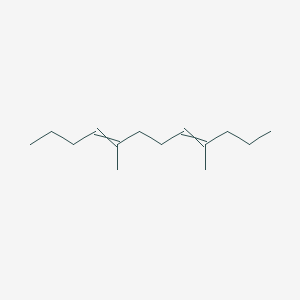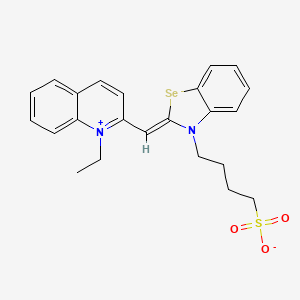![molecular formula C14H14Se2 B14693783 Benzene, 1,1'-[ethylidenebis(seleno)]bis- CAS No. 26822-85-5](/img/structure/B14693783.png)
Benzene, 1,1'-[ethylidenebis(seleno)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-[ethylidenebis(seleno)]bis- is an organoselenium compound characterized by the presence of selenium atoms bonded to a benzene ring through an ethylidene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[ethylidenebis(seleno)]bis- typically involves the reaction of benzene derivatives with selenium-containing reagents under controlled conditions. One common method is the reaction of benzene with selenium dioxide in the presence of an acid catalyst, which facilitates the formation of the ethylidene bridge between the benzene rings.
Industrial Production Methods
Industrial production of Benzene, 1,1’-[ethylidenebis(seleno)]bis- may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-[ethylidenebis(seleno)]bis- undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atoms to selenides.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-[ethylidenebis(seleno)]bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Benzene, 1,1’-[ethylidenebis(seleno)]bis- exerts its effects involves the interaction of the selenium atoms with biological molecules. Selenium can participate in redox reactions, influencing cellular oxidative stress and modulating the activity of enzymes involved in redox homeostasis. The ethylidene bridge provides structural stability and influences the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,1’-ethylidenebis-: Similar structure but lacks selenium atoms.
Benzene, 1,1’-ethylidenebis[3,4-dimethyl-]: Contains additional methyl groups on the benzene rings.
Benzene, 1,1’-ethylidenebis[4-ethyl-]: Contains ethyl groups on the benzene rings.
Uniqueness
Benzene, 1,1’-[ethylidenebis(seleno)]bis- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties
Propiedades
Número CAS |
26822-85-5 |
|---|---|
Fórmula molecular |
C14H14Se2 |
Peso molecular |
340.2 g/mol |
Nombre IUPAC |
1-phenylselanylethylselanylbenzene |
InChI |
InChI=1S/C14H14Se2/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h2-12H,1H3 |
Clave InChI |
ACEMOZUSVUWAMQ-UHFFFAOYSA-N |
SMILES canónico |
CC([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


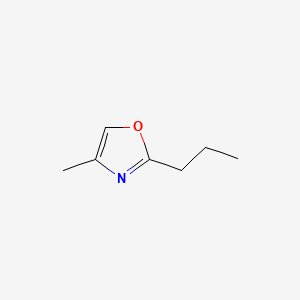
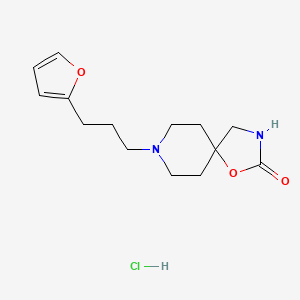
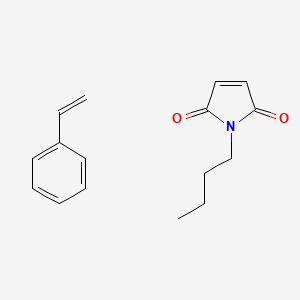
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
